

1H NMR and 13C NMR spectral interpretation of 1,2,2-Trichloropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,2-Trichloropropane

Cat. No.: B3031411

[Get Quote](#)

An Application Note on the ¹H and ¹³C NMR Spectral Interpretation of **1,2,2-Trichloropropane**

Introduction

1,2,2-Trichloropropane is a halogenated organic compound with the molecular formula C₃H₅Cl₃. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to elucidate the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of **1,2,2-trichloropropane**, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **1,2,2-trichloropropane** for NMR analysis is as follows:

- Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and does not have signals that overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
- Sample Weighing: Accurately weigh approximately 5-10 mg of **1,2,2-trichloropropane**.

- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ^1H and ^{13}C NMR spectra.
- **Homogenization:** Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

The following are typical instrument parameters for acquiring ^1H and ^{13}C NMR spectra. These may be adjusted based on the specific spectrometer and experimental goals.

- **Spectrometer:** A 300 MHz or higher field NMR spectrometer.
- **^1H NMR Parameters:**
 - Pulse Program: A standard single-pulse experiment (e.g., zg30).
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- **^{13}C NMR Parameters:**
 - Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

- Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).

Data Presentation

The expected ^1H and ^{13}C NMR spectral data for **1,2,2-trichloropropane** are summarized in the tables below.

^1H NMR Spectral Data

Signal	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
A	~2.2	Singlet	3H	CH_3
B	~4.0	Singlet	2H	CH_2Cl

^{13}C NMR Spectral Data

Signal	Chemical Shift (δ) ppm (Predicted)	Assignment	Off-Resonance Decoupled Multiplicity
1	~35	CH_3	Quartet
2	~55	CH_2Cl	Triplet
3	~90	CCl_2	Singlet

Data Interpretation

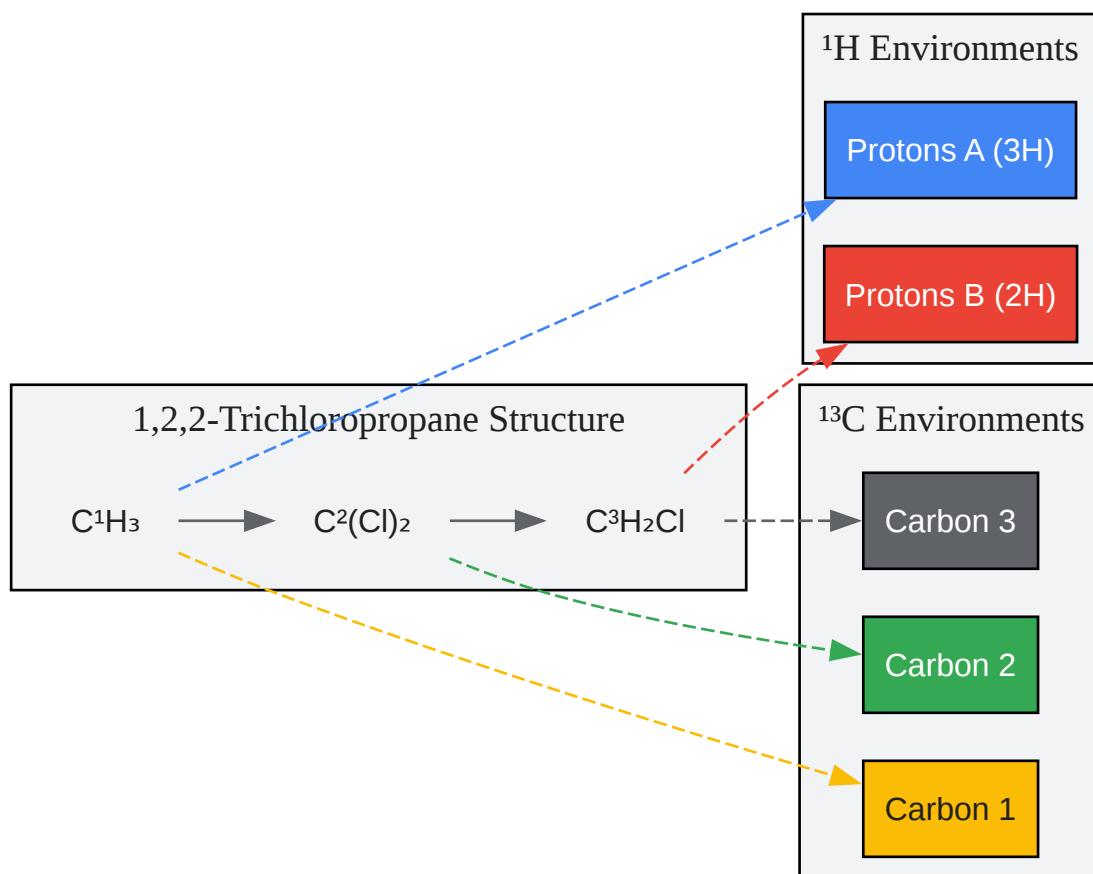
^1H NMR Spectrum

The ^1H NMR spectrum of **1,2,2-trichloropropane** is expected to show two distinct signals, both of which are singlets.[1]

- Signal A (CH_3): The three protons of the methyl group are chemically equivalent and are adjacent to a quaternary carbon that has no protons. Therefore, there is no spin-spin coupling, and the signal appears as a singlet.

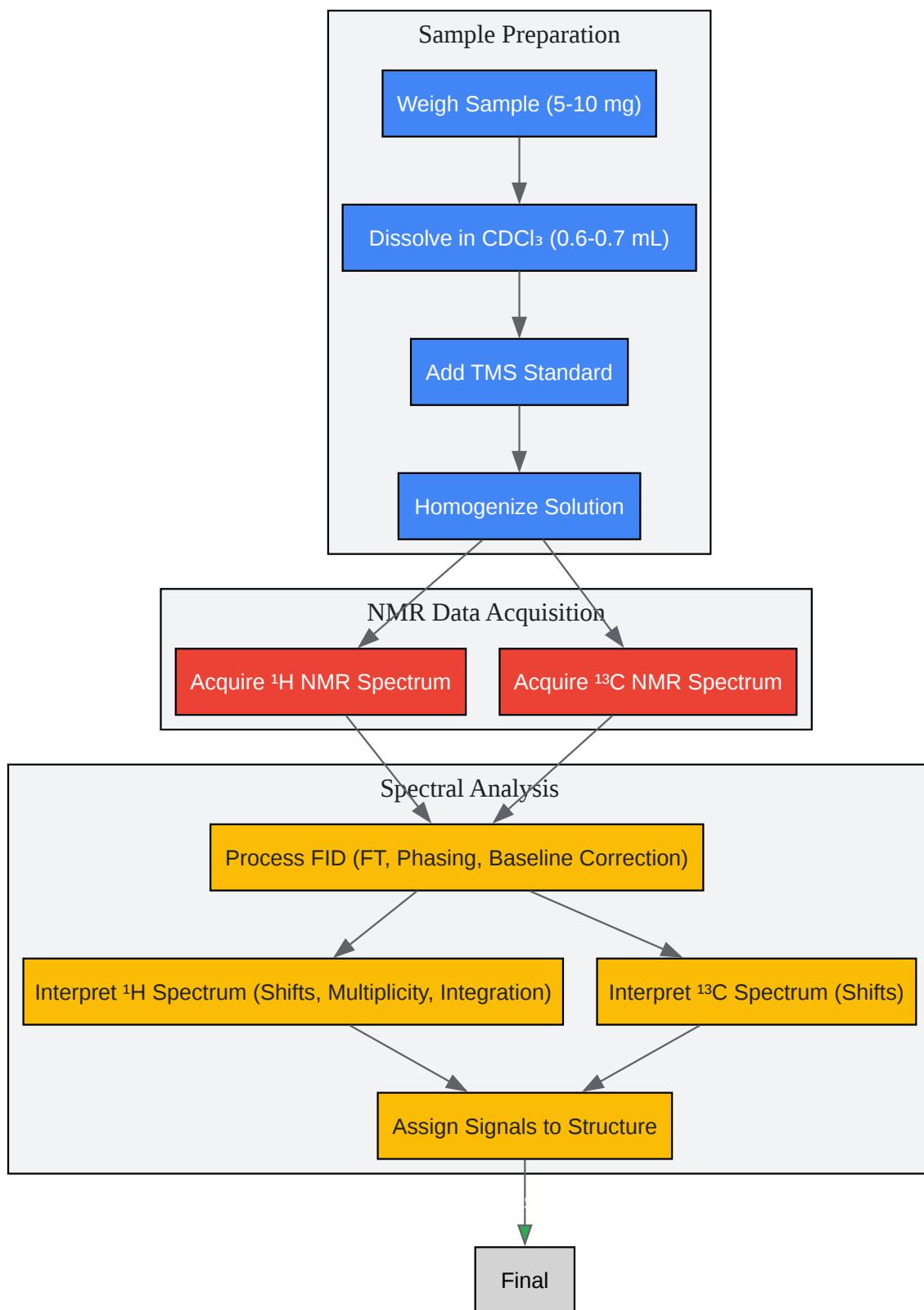
- Signal B (CH_2Cl): The two protons of the methylene group are also chemically equivalent and are adjacent to the same quaternary carbon. Consequently, this signal also appears as a singlet.[1]

The downfield shift of the CH_2Cl protons compared to the CH_3 protons is due to the deshielding effect of the adjacent chlorine atom.


^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **1,2,2-trichloropropane** will display three distinct signals, corresponding to the three different carbon environments in the molecule.[1][1]

- Signal 1 (CH_3): This is the most upfield signal, assigned to the methyl carbon.
- Signal 2 (CH_2Cl): The methylene carbon is deshielded by the directly attached chlorine atom, causing its signal to appear downfield from the methyl carbon.
- Signal 3 (CCl_2): This carbon is bonded to two chlorine atoms, resulting in significant deshielding and causing its signal to appear at the lowest field.


In an off-resonance-decoupled ^{13}C NMR spectrum, the signal for the CCl_2 group would be a singlet, the CH_2Cl group would appear as a triplet, and the CH_3 group would be a quartet, confirming the number of attached protons for each carbon.[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Molecular structure of **1,2,2-trichloropropane** with distinct proton and carbon environments.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectral analysis of **1,2,2-trichloropropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectral interpretation of 1,2,2-Trichloropropane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031411#1h-nmr-and-13c-nmr-spectral-interpretation-of-1-2-2-trichloropropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com